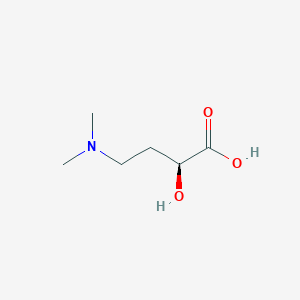
(2S)-4-(dimethylamino)-2-hydroxybutanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxy group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(dimethylamino)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes biomimetic chemocatalysis inspired by enzymatic transaminations to access chiral primary amines . Another method involves the use of electrosynthesis, which is a greener route to synthesize amides and other related compounds .
Industrial Production Methods
Industrial production of (2S)-4-(dimethylamino)-2-hydroxybutanoic acid typically involves large-scale catalytic processes. These processes are designed to be cost-effective and efficient, ensuring high yields of the desired product. The use of advanced catalytic systems and optimized reaction conditions plays a crucial role in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
科学的研究の応用
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2S)-4-(dimethylamino)-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions facilitate the compound’s role in various biochemical processes and synthetic transformations .
類似化合物との比較
Similar Compounds
(2S)-2-(dimethylamino)-1-propanol: This compound shares a similar dimethylamino group but differs in the length of the carbon chain and the position of the hydroxy group.
Tetrakis(dimethylamino)ethylene: This compound contains multiple dimethylamino groups and exhibits different reactivity patterns compared to (2S)-4-(dimethylamino)-2-hydroxybutanoic acid.
Uniqueness
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid is unique due to its specific chiral center and the combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a versatile and valuable compound in various fields of research and industry.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-3-5(8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
WZSWNUKXENRHRR-YFKPBYRVSA-N |
異性体SMILES |
CN(C)CC[C@@H](C(=O)O)O |
正規SMILES |
CN(C)CCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)


![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)



